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Compound of Interest

Compound Name: Axl-IN-17

Cat. No.: B12387825

In the landscape of targeted cancer therapy, the AXL receptor tyrosine kinase has emerged as
a critical target due to its role in tumor progression, metastasis, and drug resistance. AxI-IN-17
is a potent and orally bioavailable inhibitor of AXL, demonstrating significant antitumor activity.
This guide provides a comparative analysis of AxI-IN-17's kinome scan results and off-target
profile against other notable AXL inhibitors: Bemcentinib (R428), Gilteritinib, and TP-0903. This
objective comparison, supported by experimental data, is intended for researchers, scientists,
and drug development professionals to inform their research and development efforts.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a crucial factor in its therapeutic potential, as off-target
effects can lead to toxicity and unforeseen side effects. Kinome scanning technologies are
employed to assess the inhibitory activity of a compound against a broad range of kinases.

AXxI-IN-17 is a highly potent AXL inhibitor with a reported IC50 value of approximately 3.0-3.2
nM[1][2]. While a comprehensive, quantitative kinome scan against a full panel of kinases is
not publicly available, initial screening at a concentration of 1 uM has shown that AxI-IN-17
also inhibits other kinases, including TYRO3, MER, MET, and RON[1]. The lack of a detailed
kinome scan limits a direct comparison of its broader selectivity profile.

Bemcentinib (R428) is a well-characterized and highly selective AXL inhibitor with an IC50 of
14 nM[3][4][5][6]. It exhibits greater than 50-fold selectivity over the other TAM family members,
MER and TYROZ3[3][5]. Kinome profiling has demonstrated its high selectivity, with one study
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noting less than 10% inhibition across a panel of 133 kinases, highlighting its focused
activity[7].

Gilteritinib, an approved therapeutic for FLT3-mutated acute myeloid leukemia, is a potent dual
inhibitor of FLT3 and AXL[7][8][9]. Its IC50 for AXL is 0.73 nM[7]. A KINOMEscan assay
performed at 100 nM showed its inhibitory activity against a panel of 468 kinases, confirming its
potent inhibition of AXL and FLT3, as well as other kinases to a lesser extent[8][9][10].

TP-0903 is a multi-kinase inhibitor that potently targets AXL with a reported Kd of 8.2 nM[8][11].
A KJAELECT assay revealed its binding affinity against a panel of kinases, identifying other
relevant targets with Kd values below 100 nM, including FLT3, MERTK, JAK1/2/3, and ALK[8]
[11].

Comparison of Kinase Inhibition Profiles

The following tables summarize the available quantitative data for AxI-IN-17 and its

comparators.
Inhibitor Target Kinase IC50 / Kd (nM) Reference
AXI-IN-17 AXL 3.0-3.2 [1][2]
Bemcentinib (R428) AXL 14 [3114]15][6]
Gilteritinib AXL 0.73 [7]
TP-0903 AXL 8.2 (Kd) [8][11]

Table 1: Potency of Axl Inhibitors Against AXL Kinase. This table highlights the high potency of
all four inhibitors against their primary target, AXL.

o Off-Target Kinases (Inhibition
Inhibitor Reference
at 1 pMm)

AxI-IN-17 TYRO3, MER, MET, RON [1]

Table 2: Known Off-Targets of AxI-IN-17. This table lists the kinases that AxI-IN-17 has been
reported to inhibit at a concentration of 1 uM. A full quantitative profile is not available.
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Inhibitor Selectivity Notes Reference

>50-fold selective for Axl over
Bemcentinib (R428) Mer and Tyro3. <10% inhibition  [3][5][7]

across a 133-kinase panel.

Dual inhibitor of FLT3 and AXL.
S KINOMEscan at 100 nM
Gilteritinib R [8][9][10]
shows a distinct inhibition

profile.

Multi-kinase inhibitor.
KdJELECT assay identified

TP-0903 o . [8][11]
multiple kinases with Kd < 100

nM.

Table 3: Selectivity Overview of Comparator Axl Inhibitors. This table provides a qualitative and
semi-quantitative summary of the selectivity of the comparator inhibitors.

Axl Signaling Pathway

The AXL receptor tyrosine kinase plays a pivotal role in various cellular processes. Upon
binding its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating downstream
signaling cascades that promote cell survival, proliferation, migration, and invasion. Key
pathways activated by AXL include the PI3K/AKT, MAPK/ERK, and STAT signaling pathways.
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Experimental Protocols

The data presented in this guide are derived from various experimental methodologies
designed to assess kinase inhibitor activity and selectivity.

Biochemical Kinase Assays (e.g., IC50 determination): These assays measure the direct
inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common
method involves incubating the kinase, a substrate (often a peptide), and ATP (sometimes
radiolabeled) in the presence of varying concentrations of the inhibitor. The amount of
phosphorylated substrate is then quantified to determine the inhibitor's potency, typically
expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity
by 50%).

Kinome Scanning (e.g., KINOMEscan™, KAELECT™): These are high-throughput screening
platforms that assess the binding affinity or inhibitory activity of a compound against a large

panel of kinases.

e Binding Assays (e.g., KINOMEscan™, KAELECT™): These competition binding assays
measure the ability of a test compound to displace a known, immobilized ligand from the
ATP-binding site of a kinase. The amount of kinase bound to the immobilized ligand is
quantified, and a reduction in this signal in the presence of the test compound indicates
binding. The results can be expressed as percent inhibition at a given concentration or as a
dissociation constant (Kd).

o Activity-Based Assays: These assays measure the enzymatic activity of a panel of kinases in
the presence of the inhibitor.

Cellular Phosphorylation Assays: To confirm the activity of an inhibitor within a cellular context,
these assays measure the phosphorylation status of the target kinase and its downstream
substrates. Cells are treated with the inhibitor, and then cell lysates are analyzed by techniques
such as Western blotting or ELISA using phospho-specific antibodies. A reduction in the
phosphorylation of AXL and its downstream effectors like AKT and ERK would indicate effective

target engagement in cells.

Experimental Workflow for Kinase Inhibitor Profiling

The general workflow for characterizing the selectivity of a kinase inhibitor is as follows:
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Conclusion

AxI-IN-17 is a potent inhibitor of the AXL receptor tyrosine kinase. While its high potency is
evident, a comprehensive understanding of its kinome-wide selectivity is currently limited by the
lack of publicly available detailed kinome scan data. In comparison, Bemcentinib (R428) stands
out for its high selectivity for AXL over other kinases, including its close family members MER
and TYROa3. Gilteritinib and TP-0903 are also potent AXL inhibitors but exhibit a broader multi-
kinase inhibition profile. The choice of an AXL inhibitor for research or therapeutic development
will depend on the desired balance between potent on-target activity and the potential for off-
target effects. Further studies providing a detailed, quantitative kinome scan of AxI-IN-17 are
warranted to fully assess its off-target profile and to enable a more direct and comprehensive
comparison with other AXL inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [AxI-IN-17: A Comparative Analysis of Kinase Selectivity
and Off-Target Profiles]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12387825#axI-in-17-kinome-scan-results-and-off-
target-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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